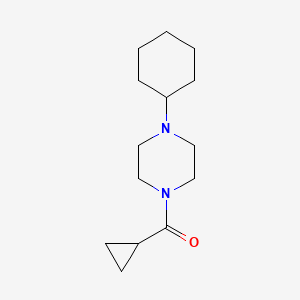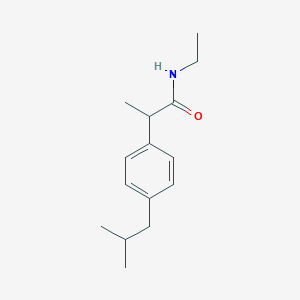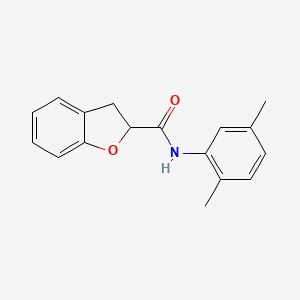
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine
Vue d'ensemble
Description
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience research. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been widely used in various scientific studies to investigate the role of NMDA receptors in the brain.
Mécanisme D'action
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site on the receptor. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various intracellular signaling pathways. This blockade of NMDA receptor-mediated signaling leads to the inhibition of excitatory neurotransmission and the prevention of excitotoxicity.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the threshold for seizure induction, decrease the release of glutamate, and reduce the activity of nitric oxide synthase. 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has also been shown to have neuroprotective effects against ischemic injury and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine is a widely used tool in neuroscience research due to its ability to selectively block NMDA receptor-mediated signaling. However, there are some limitations to its use. 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has a relatively short half-life, which requires frequent dosing in experiments. It also has a low solubility in water, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several future directions for the use of 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine in neuroscience research. One area of interest is the investigation of the role of NMDA receptors in the development of drug addiction and withdrawal. 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has also been proposed as a potential therapeutic agent for the treatment of various neurological disorders such as depression and anxiety. Additionally, the development of novel NMDA receptor antagonists with improved pharmacokinetic properties and efficacy is an active area of research.
In conclusion, 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine is a valuable tool in neuroscience research that has provided insights into the role of NMDA receptors in various neurological disorders. Its ability to selectively block NMDA receptor-mediated signaling has made it a popular tool in the field. However, its limitations must be considered when designing experimental protocols. Future research will continue to explore the potential therapeutic applications of 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine and the development of novel NMDA receptor antagonists.
Applications De Recherche Scientifique
1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has been shown to block the NMDA receptor-mediated excitotoxicity, which is implicated in the pathogenesis of these disorders. 1-cyclohexyl-4-(cyclopropylcarbonyl)piperazine has also been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-14(12-6-7-12)16-10-8-15(9-11-16)13-4-2-1-3-5-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLVGLBIHMZVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylpiperazin-1-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4795245.png)
![1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4795261.png)
![(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4795269.png)

![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)
![6-chloro-2-(2-ethoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4795344.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
amine dihydrochloride](/img/structure/B4795366.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)
